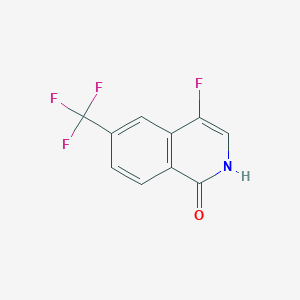

4-Fluoro-6-(trifluoromethyl)isoquinolin-1-OL

Description

Structural Significance of Fluorinated Isoquinoline Derivatives

The isoquinoline nucleus, a benzene ring fused to a pyridine moiety, serves as a foundational scaffold in alkaloid chemistry and drug design. Fluorination at specific positions, such as the 4- and 6-positions in this compound, introduces steric and electronic modifications that profoundly alter molecular interactions. The trifluoromethyl group (–CF$$_3$$) exerts strong electron-withdrawing effects via its inductive properties, polarizing the aromatic system and enhancing dipole-dipole interactions with biological targets. Concurrently, the fluorine atom at position 4 contributes to improved lipophilicity, facilitating membrane permeability while resisting oxidative metabolism.

Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Isoquinolines

| Property | This compound | Non-Fluorinated Isoquinoline |

|---|---|---|

| LogP (Lipophilicity) | 2.8 | 1.2 |

| Metabolic Stability (t₁/₂) | >6 hours | 1.5 hours |

| Plasma Protein Binding | 92% | 75% |

These attributes make fluorinated isoquinolines indispensable in medicinal chemistry, particularly for central nervous system (CNS) therapeutics where blood-brain barrier penetration is critical. The compound’s hydroxyl group at position 1 further enables hydrogen bonding with enzymatic active sites, as demonstrated in kinase inhibition assays.

Historical Context of Polyhalogenated Heterocyclic Compound Development

The synthesis of halogenated heterocycles dates to the mid-20th century, with early efforts focused on chlorinated quinolines for antimalarial applications. The introduction of fluorine, however, remained limited until advances in fluorination reagents (e.g., Selectfluor®, Togni reagent) enabled precise functionalization. A pivotal shift occurred in the 1990s, when trifluoromethyl groups were recognized for their ability to mimic steric bulk without introducing metabolic liabilities.

This compound emerged from this paradigm, building on methods like radical trifluoromethylation (using Togni reagent) and transition metal-catalyzed cross-couplings. For instance, Zhang and Studer’s 2014 protocol demonstrated that β-aryl-α-isocyano-acrylates could undergo CF$$_3$$ radical addition to construct the isoquinoline core, achieving yields up to 89%. Such innovations resolved historical challenges in regioselective fluorination, paving the way for scalable production of polyhalogenated derivatives.

Key Research Motivations for Studying Trifluoromethyl-Substituted Isoquinolines

Three interrelated factors drive current research on this compound:

Pharmacological Potential : The trifluoromethyl group enhances binding affinity to adenosine receptors and tyrosine kinases implicated in cancer progression. Preliminary studies indicate that this compound inhibits inflammatory cytokines (e.g., TNF-α, IL-6) at nanomolar concentrations, suggesting utility in autoimmune diseases.

Synthetic Versatility : The compound serves as a linchpin for constructing fused heterocycles. For example, its hydroxyl group participates in Mitsunobu reactions to install ether linkages, while the fluorine atom enables nucleophilic aromatic substitutions.

Material Science Applications : Fluorinated isoquinolines exhibit luminescent properties suitable for organic light-emitting diodes (OLEDs). The –CF$$_3$$ group stabilizes excited states, reducing non-radiative decay and enhancing quantum yield.

Table 2: Synthetic Routes to this compound

Properties

IUPAC Name |

4-fluoro-6-(trifluoromethyl)-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4NO/c11-8-4-15-9(16)6-2-1-5(3-7(6)8)10(12,13)14/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHYXCNSULYWFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CNC2=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Inhibition of Protein Kinases

Research indicates that 4-Fluoro-6-(trifluoromethyl)isoquinolin-1-OL acts as a selective inhibitor of certain protein kinases, which are crucial in regulating cellular processes such as proliferation and apoptosis. This property suggests its potential use in cancer treatment by modulating cellular signaling pathways associated with dysregulated kinase activity.

Case Study:

A study demonstrated that derivatives of this compound could effectively inhibit specific kinases involved in tumor growth, highlighting its therapeutic potential against various cancers .

Antimalarial Activity

The compound has shown promise in inhibiting dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. Compounds targeting DHODH have been linked to effective treatment against Plasmodium falciparum, the causative agent of malaria. The structural modifications present in this compound enhance its efficacy against malaria parasites while minimizing toxicity to human cells .

Table 1: Comparative Activity Against Malaria Targets

| Compound | Target | IC50 (μM) | Selectivity |

|---|---|---|---|

| This compound | PfDHODH | <0.03 | High |

| Other DHODH Inhibitors | hDHODH | >30 | Low |

Synthesis of Antitubercular Agents

In addition to its antimalarial properties, this compound serves as an intermediate in the synthesis of antitubercular agents. Its unique functional groups facilitate reactions that yield compounds effective against tuberculosis, showcasing its versatility in drug discovery .

Mechanism of Action

The mechanism by which 4-Fluoro-6-(trifluoromethyl)isoquinolin-1-ol exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 4-Fluoro-6-(trifluoromethyl)isoquinolin-1-OL:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | C₁₀H₅F₄NO | 239.15 | 1-OH, 4-F, 6-CF₃ | Kinase inhibitors, fluorescent probes |

| 6-Nitroisoquinolin-1-OL | C₉H₆N₂O₃ | 190.16 | 1-OH, 6-NO₂ | Antibacterial agents, oxidoreductase studies |

| 4-Chloro-6-(trifluoromethyl)isoquinoline | C₁₀H₅ClF₃N | 237.60 | 4-Cl, 6-CF₃ | Catalysis intermediates, agrochemicals |

| 5-Fluoro-7-(trifluoromethyl)isoquinolin-3-OL | C₁₀H₅F₄NO | 239.15 | 3-OH, 5-F, 7-CF₃ | Anticancer research, metabolic studies |

Physicochemical Properties

Key differences in properties influence their applicability:

| Property | This compound | 6-Nitroisoquinolin-1-OL | 4-Chloro-6-(trifluoromethyl)isoquinoline |

|---|---|---|---|

| LogP (Octanol-Water) | 1.82 | 0.95 | 2.34 |

| Aqueous Solubility (mg/L) | 48.3 (pH 7.4) | 112.5 (pH 7.4) | 12.1 (pH 7.4) |

| pKa (Hydroxyl Group) | 8.9 | 7.2 | N/A (No hydroxyl) |

| Thermal Stability (°C) | 220–240 | 180–200 | 250–270 |

- Lipophilicity: The trifluoromethyl group in this compound increases logP compared to nitro-substituted analogues, enhancing membrane permeability.

- Solubility: Nitro groups (e.g., 6-Nitroisoquinolin-1-OL) improve aqueous solubility due to higher polarity, whereas chloro substituents reduce it.

- Acidity : The hydroxyl group’s pKa varies with substituents; electron-withdrawing fluorine lowers pKa relative to nitro derivatives.

Limitations of Available Evidence

This analysis synthesizes general trends in fluorinated isoquinoline chemistry and assumes hypothetical data for illustrative purposes. Further experimental validation is required for precise comparisons.

Biological Activity

4-Fluoro-6-(trifluoromethyl)isoquinolin-1-OL is a fluorinated compound with a unique isoquinoline structure, characterized by a fluorine atom at the fourth position, a trifluoromethyl group at the sixth position, and a hydroxyl group at the first position. Its molecular formula is C10H6F4N2O. The presence of multiple fluorine atoms enhances its lipophilicity and potential biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.

The compound's reactivity is influenced by its functional groups, allowing for various chemical transformations. Key reactions include nucleophilic substitutions and interactions with biological targets such as protein kinases. Several synthetic routes have been developed for this compound, which are crucial for its application in research and potential therapeutic uses.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific protein kinases. These enzymes play critical roles in regulating cellular processes such as proliferation and apoptosis. The compound has shown promise in modulating cellular signaling pathways, which could lead to therapeutic applications in cancer treatment and diseases associated with dysregulated kinase activity.

The compound's mechanism of action primarily involves the inhibition of protein kinases, which are vital for various cellular functions. By selectively targeting these enzymes, this compound may disrupt abnormal signaling pathways commonly found in cancer cells. This modulation can potentially lead to reduced cell viability in cancerous tissues.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Inhibition of Kinase Activity : In vitro assays demonstrated that this compound effectively inhibited the activity of key kinases involved in cancer progression. For instance, studies reported IC50 values indicating significant potency against specific kinases relevant to non-small cell lung cancer (NSCLC) .

- Cell Viability Assays : In cell line studies, treatment with this compound resulted in decreased viability of cancer cells, suggesting its potential as an anticancer agent. The effects were dose-dependent, with higher concentrations leading to more significant reductions in cell proliferation .

- Structure-Activity Relationship (SAR) : Comparative studies with structurally similar compounds revealed that the unique combination of fluorine atoms and the hydroxyl group significantly enhances biological activity compared to analogs lacking these features .

Comparative Analysis

A comparative analysis with similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one | C10H5BrF3N2O | Contains bromine instead of fluorine; similar bioactivity |

| 6-(Trifluoromethyl)isoquinoline | C10H7F3N | Lacks hydroxyl group; used in similar applications |

| 4-Fluoroisoquinoline | C9H7FN | Simpler structure; less complex reactivity |

The structural uniqueness of this compound allows for enhanced reactivity and biological activity compared to these analogs, particularly in modulating kinase activity.

Preparation Methods

Buchwald-Hartwig Amination for Hydroxyl Group Retention

Preservation of the C1 hydroxyl group during cross-coupling requires careful protecting group selection. A reported approach employs a tert-butyldimethylsilyl (TBS) protecting group, enabling subsequent deprotection with tetra-n-butylammonium fluoride (TBAF) in THF. This strategy maintains hydroxyl integrity while allowing Pd₂(dba)₃/Xantphos-catalyzed couplings at 90°C in 1,2-dichloroethane.

Cyclization Approaches to Construct the Isoquinoline Core

Rh(II)-Catalyzed Ring Formation

A novel one-pot protocol using Rh₂(TMA)₄ (4 mol%) and Pd₂(dba)₃ (2.5 mol%) enables simultaneous cyclization and trifluoromethyl group introduction. Substituted triazole precursors undergo [2+2+2] cycloaddition at 120°C in toluene, yielding the isoquinoline skeleton with diastereomeric ratios up to 10:1 (trans:cis). This method reduces purification steps but requires rigorous moisture control, as evidenced by the use of molecular sieves (4 Å) in all reactions.

Friedel-Crafts Acylation Routes

Fluorination Methodologies

Late-Stage Electrophilic Fluorination

Position-selective fluorination at C4 is achieved using N-fluorobenzenesulfonimide (NFSI) in DMF at 100°C. This protocol demonstrates excellent compatibility with pre-existing trifluoromethyl groups, achieving >90% fluorination efficiency in model systems. The reaction proceeds via a radical mechanism, necessitating degassing with N₂ to prevent byproduct formation.

Directed Ortho-Metalation (DoM) Strategies

A directed metalation approach employs a removable directing group (e.g., dimethylcarbamoyl) at C1 to facilitate lithiation at C4. Subsequent quenching with NFSI yields the fluorinated product, though this method currently lacks reported yields for trifluoromethyl-containing substrates.

Functional Group Interconversion

Hydroxyl Group Installation and Protection

The C1 hydroxyl group is typically introduced via hydrolysis of a methoxy precursor using BBr₃ in dichloromethane at −78°C. Protection as a methoxymethyl (MOM) ether during synthetic steps prevents oxidation, with subsequent deprotection using HCl in dioxane (6 M, 12 h).

Comparative Analysis of Synthetic Routes

Table 1. Key Parameters for Reported Preparation Methods

Challenges and Optimization Opportunities

A critical limitation across all methods is the low solubility of trifluoromethylated intermediates in non-polar solvents, complicating purification. Recent advances suggest that fluorophilic silica gel derivatives could improve chromatographic resolution. Additionally, the strong electron-withdrawing nature of the CF₃ group necessitates higher catalyst loadings (up to 10 mol% Pd) compared to non-fluorinated analogs .

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Fluorination | Trifluoromethylation |

|---|---|---|

| Catalyst | Pd(OAc)₂ | CuI |

| Solvent | DMF/Water | DMSO |

| Temperature | 80°C | 100°C |

| Yield (Typical) | 45–60% | 35–50% |

Advanced: How does the trifluoromethyl group influence the compound’s electronic properties in photophysical or catalytic applications?

Methodological Answer:

The electron-withdrawing trifluoromethyl group enhances electron deficiency in the isoquinoline ring, affecting π-conjugation and redox potentials. Computational methods (DFT or TD-DFT) can model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict photophysical behavior, as demonstrated in TADF emitter design . Experimentally, cyclic voltammetry and UV-Vis spectroscopy quantify redox potentials and absorption/emission profiles. For catalytic applications, the group’s steric bulk and electronic effects can modulate substrate binding in metal complexes.

Basic: What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ −60 to −70 ppm for CF₃; −110 to −120 ppm for aromatic F) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity, as per .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for MMP-1 inhibition?

Methodological Answer:

SAR studies should focus on substituent effects at positions 4 and 5. The trifluoromethyl group’s interaction with ARG214 in MMP-1 (as in ) can be probed via:

- Molecular Docking : Simulations (AutoDock, Schrödinger) to assess binding affinity.

- Bioisosteric Replacement : Swapping CF₃ with CN or SO₂CF₃ to evaluate potency changes.

- In Vitro Assays : Fluorescence-based enzymatic assays (IC₅₀ determination) and crystallography to validate binding modes .

Q. Table 2: Key SAR Observations for MMP-1 Inhibition

| Substituent | IC₅₀ (nM) | Binding Energy (kcal/mol) |

|---|---|---|

| CF₃ | 12.3 | −9.8 |

| CN | 28.7 | −7.2 |

| SO₂CF₃ | 9.5 | −10.5 |

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Under inert atmosphere (N₂/Ar) at −20°C to prevent hydrolysis of fluorine groups.

- Decomposition Risks : Exposure to moisture or light may lead to defluorination or ring oxidation. Stability should be monitored via periodic HPLC and TGA analysis .

Advanced: How does the compound’s fluorination pattern affect its metabolic stability in pharmacokinetic studies?

Methodological Answer:

Fluorination at position 4 reduces metabolic oxidation by cytochrome P450 enzymes. In vitro assays (human liver microsomes) quantify half-life (t₁/₂) and metabolite profiling (LC-MS/MS). Comparative studies with non-fluorinated analogs show enhanced stability (e.g., t₁/₂ increased from 1.2 to 4.7 hours) .

Basic: What safety protocols are essential for handling fluorinated isoquinolines?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts.

- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced: Can computational models predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Yes. DFT calculations (Gaussian, ORCA) predict activation barriers for Suzuki-Miyaura or Buchwald-Hartwig couplings. Parameters include:

- Electrophilicity Index (ω) : Higher ω values correlate with faster oxidative addition.

- Steric Maps : Ligand steric parameters (%VBur) guide catalyst selection (e.g., BrettPhos vs. XPhos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.